Molecular Weight and cLogP Divergence: Implications for Fragment-Based Drug Discovery and Membrane Permeability
The 6-bromo substitution fundamentally alters the compound's physicochemical profile relative to the unsubstituted parent (CAS 13610-49-6). The target compound has a significantly higher molecular weight (272.05 g/mol) and higher calculated lipophilicity due to the heavy bromine atom. This difference directly impacts its classification as a fragment in drug discovery and its predicted membrane permeability .
| Evidence Dimension | Molecular Weight and Calculated Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW = 272.05 g/mol; cLogP ~ 1.5 (estimated) |
| Comparator Or Baseline | (2-Oxo-1,3-benzoxazol-3(2H)-yl)acetic acid (CAS 13610-49-6): MW = 193.16 g/mol; cLogP ~ 0.3 (estimated) |
| Quantified Difference | Increase of 78.89 g/mol in MW and estimated increase of ~1.2 in cLogP |
| Conditions | Calculated properties based on canonical SMILES: O=C(O)CN1C(=O)OC2=CC(Br)=CC=C21 for the target compound, and O=C(O)CN1C(=O)OC2=CC=CC=C21 for the comparator . |
Why This Matters
This difference excludes the unsubstituted analog from fragment-based screens (typically requiring MW < 250), while the brominated version offers a higher lipophilicity starting point for optimizing permeability and target engagement.
